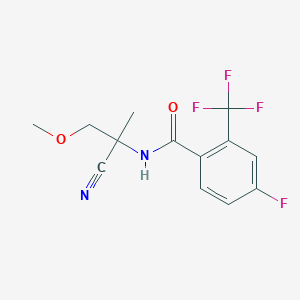![molecular formula C17H9F4NO2 B3001266 2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione CAS No. 194225-49-5](/img/structure/B3001266.png)
2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are structurally related to 2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione, has been explored through a novel approach starting from 3-sulfolene. The process involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by the opening of the epoxide with various nucleophiles to yield the desired hexahydro-1H-isoindole-1,3(2H)-dione derivatives. Further chemical transformations include the synthesis of amino and triazole derivatives through the reaction of the epoxide with sodium azide and the formation of hydroxyl analogues via cis-hydroxylation. These hydroxyl groups can subsequently be converted to acetates, demonstrating the versatility of the synthetic pathway .
Molecular Structure Analysis
The molecular structure of the synthesized compounds features a substituted tetrahydroisoindole motif. This motif is a result of a one-pot procedure that involves a three-component coupling reaction. The reaction sequence includes a condensation followed by a Diels-Alder reaction, which utilizes readily available starting materials such as alpha,beta-unsaturated aldehydes, amide, and maleimide. The endo fashion of the substituted tetrahydroisoindole is indicative of the stereochemical outcome of the Diels-Alder reaction, which is a critical aspect of the molecular structure analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are multi-step and involve both addition and cycloaddition reactions. The initial epoxidation and subsequent opening of the epoxide ring with nucleophiles are key steps in the formation of the hexahydro-1H-isoindole-1,3(2H)-dione derivatives. The three-component coupling reaction for the synthesis of substituted tetrahydroisoindole-1,3-diones is particularly noteworthy as it combines condensation and Diels-Alder reactions in a single pot, showcasing an efficient synthetic strategy for constructing complex molecules with multiple functional groups .
Physical and Chemical Properties Analysis
While the abstracts provided do not give explicit details on the physical and chemical properties of the synthesized compounds, it can be inferred that the introduction of various substituents such as amino, triazole, and acetate groups would influence the solubility, acidity/basicity, and reactivity of the molecules. The presence of a tetrafluoroisoindole moiety in the target compound suggests increased lipophilicity and potential for strong interactions with biological molecules due to the electron-withdrawing nature of the fluorine atoms. The stereochemistry of the endo tetrahydroisoindole motif may also affect the physical properties such as melting point and crystallinity, as well as the chemical reactivity in further transformations .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(1S)-2,3-dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F4NO2/c18-12-10-11(13(19)15(21)14(12)20)17(24)22(16(10)23)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSKYZPZDYNMTH-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N3C(=O)C4=C(C3=O)C(=C(C(=C4F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1N3C(=O)C4=C(C3=O)C(=C(C(=C4F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3001184.png)
![2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3001188.png)


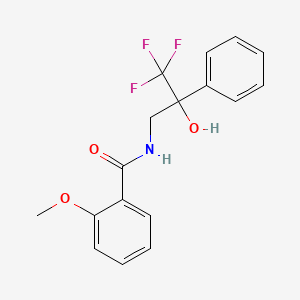
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B3001196.png)
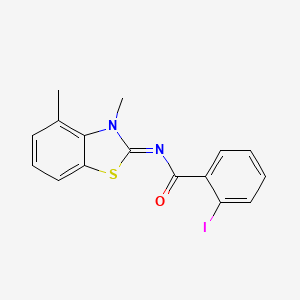
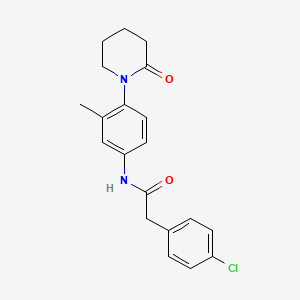
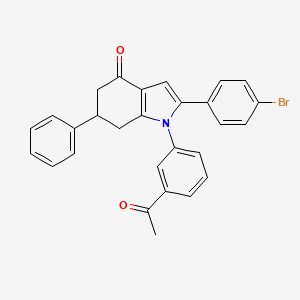
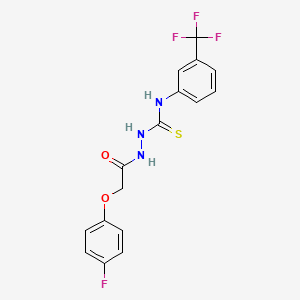
![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3001205.png)
